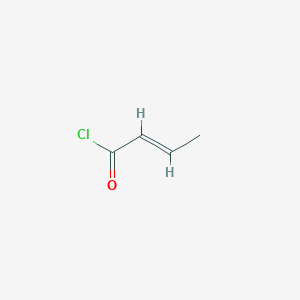

クロトニルクロリド

概要

説明

2-Butenoyl chloride, also known as 2-chloropropanoyl chloride, is an organic compound with the chemical formula C3H4ClO. It is a colorless, flammable liquid that is soluble in organic solvents and insoluble in water. It is primarily used as an intermediate in organic synthesis, and its derivatives are used in the manufacture of pharmaceuticals, dyes, and other chemicals.

科学的研究の応用

α,β-不飽和エステルの合成

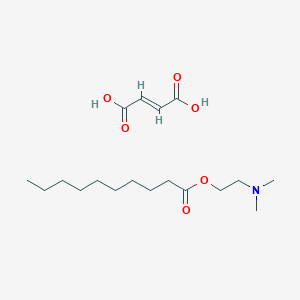

クロトニルクロリドは、特にα,β-不飽和エステルの生成において、有機合成で利用されます . これらのエステルは、医薬品や農薬など、さまざまな有機化合物の合成における重要な中間体です。これらのエステルにおけるα,β-不飽和系の反応性は、それらをさらなる化学的変換に適した汎用性の高いものにします。

農薬業界

農薬分野では、クロトニルクロリドは、除草剤や殺虫剤の合成における前駆体として役立ちます . その反応性により、不要な植物の生育や害虫の生活環を妨げる可能性のある化合物を生成することができ、作物の保護戦略に貢献しています。

製薬研究

クロトニルクロリドは、新しい医薬品の開発のために製薬業界で関与しています . クロトニル基を分子に導入するために使用でき、それらの生物活性を変化させ、潜在的に新しい治療薬につながる可能性があります。

染料分野

この化合物は、染料や顔料を合成するために使用される染料分野でも使用されています . クロトニル基は、これらの物質の色特性を生み出す発色団系の一部となる可能性があります。

高分子化学

クロトニルクロリドは、ポリマーの製造においてモノマーまたはコモノマーとして機能することができます . ポリマー鎖への組み込みは、特殊な材料の作成において貴重な、硬度または反応性の向上などのユニークな特性を与える可能性があります。

材料科学

材料科学では、クロトニルクロリドは材料の表面特性を改変するために使用されます . これにより、さまざまな産業用途における接着性、溶剤への耐性、またはその他の必要な特性を強化できます。

Safety and Hazards

2-Butenoyl chloride is a dangerous substance. It is flammable and its containers may explode when heated . The compound causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and keeping it away from heat/sparks/open flames/hot surfaces .

作用機序

Target of Action

Crotonyl chloride, also known as (E)-but-2-enoyl chloride, (E)-2-Butenoyl chloride, or 2-Butenoyl chloride, primarily targets histone proteins in cells . It acts on the lysine residues of these proteins, leading to a post-translational modification known as lysine crotonylation . This modification is recognized by certain “reader” proteins, which then translate it into diverse functional outcomes within the cell .

Mode of Action

Crotonyl chloride interacts with its targets through a process known as crotonylation . This involves the transfer of the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues in histone proteins . The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) plays a crucial role in this process, converting crotonate into crotonyl-CoA .

Biochemical Pathways

The action of crotonyl chloride affects several biochemical pathways. It is involved in the regulation of gene transcription, DNA damage response, enzymes regulation, metabolic pathways, cell cycle, and localization of heterochromatin in cells . The crotonylation of histones can alter gene expression, thereby influencing these pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The crotonylation of histones by crotonyl chloride can have significant molecular and cellular effects. It can alter the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . This can lead to changes in cellular functions and processes .

Action Environment

The action of crotonyl chloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific storage temperature range of 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds in the environment, such as other acyl-CoA molecules, which could compete with crotonyl-CoA for the same lysine residues on histone proteins .

生化学分析

Biochemical Properties

Crotonyl chloride is involved in several biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it is a substrate for the enzyme ECHS1, which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of crotonyl chloride on cellular processes are complex and multifaceted. For instance, crotonylation, a post-translational modification involving crotonyl groups, has been found to play a significant role in the regulation of gene expression . This suggests that crotonyl chloride, as a potential source of crotonyl groups, could influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, crotonyl chloride exerts its effects through various mechanisms. For example, it can participate in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. In the case of the enzyme ECHS1, crotonyl chloride serves as a substrate, undergoing a transformation that contributes to the enzyme’s overall catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of crotonyl chloride can change over time. Factors such as the compound’s stability and degradation rate can influence these temporal dynamics. For instance, crotonyl chloride is known to have a boiling point of 120-123 °C and a density of 1.091 g/mL at 25 °C , suggesting that it may be relatively stable under certain conditions.

Metabolic Pathways

Crotonyl chloride is involved in several metabolic pathways. For example, it is a key intermediate in the ethylmalonyl-CoA pathway for acetyl-CoA assimilation . This pathway involves various enzymes and cofactors, and crotonyl chloride’s role in it could influence metabolic flux and metabolite levels.

特性

IUPAC Name |

(E)-but-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUIDDKTATZJFE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314046 | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | trans-Crotonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

625-35-4, 10487-71-5 | |

| Record name | trans-Crotonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotonoyl chloride (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for crotonyl chloride?

A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Spectroscopically, the s-trans conformer (major) shows a characteristic carbonyl stretching band in the infrared spectrum around 1770 cm-1. [] The Raman and infrared spectra have been thoroughly studied, providing information on conformational stability, barriers to internal rotation, and vibrational assignments. []

Q2: What are the major conformational isomers of crotonyl chloride and their relative stability?

A2: Crotonyl chloride exists primarily as two conformational isomers: s-trans and s-cis. The s-trans conformer, where the methyl group is trans to the CClO group, is the most stable form in the fluid phases and the only one observed in the solid state. [] This conformational preference has been confirmed by both spectroscopic data and ab initio calculations. []

Q3: What type of reactions is crotonyl chloride commonly used for?

A4: Crotonyl chloride is primarily employed in acylation reactions. [, , , , ] Its reactivity stems from the electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles such as alcohols, amines, and enolates.

Q4: Can you provide specific examples of how crotonyl chloride has been used in organic synthesis?

A4: Crotonyl chloride has been utilized in the synthesis of various compounds, including:

- Vinylacetic acid esters: Crotonyl chloride reacts with alcohols in the presence of strong bases, leading to an unusual double-bond shift and forming vinylacetic acid esters. [, ] This reaction pathway highlights the influence of reaction conditions on product selectivity.

- Chiral α,β-unsaturated carboximides: Crotonyl chloride reacts with lithiated 2-oxazolidinones to form chiral α,β-unsaturated carboximides. [] These compounds serve as valuable chiral dienophiles in asymmetric Diels-Alder reactions.

- Piperidine-2,3-dicarboxylic acids: Enantiopure stereoisomers of cyclic amino diacids, including 2,3-piperidinedicarboxylic acid derivatives, are synthesized via an aza-annulation reaction using crotonyl chloride and enamino esters. []

- Adamantane derivatives: Crotonyl chloride reacts with enamines of 4,4-disubstituted cyclohexanones, leading to the formation of adamantane derivatives. [] This reaction provides valuable insights into [, ] sigmatropic rearrangement transition state stereochemistry.

Q5: How does the structure of crotonyl chloride impact its reactivity?

A5: The presence of the α,β-unsaturated carbonyl system in crotonyl chloride significantly influences its reactivity. The electron-withdrawing carbonyl group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. This reactivity is key to its applications in Diels-Alder reactions and conjugate additions.

Q6: Have computational methods been applied to study crotonyl chloride?

A7: Yes, computational studies, particularly ab initio calculations, have been employed to understand the conformational preferences and barriers to internal rotation in crotonyl chloride. [] These calculations provide valuable insights into the molecule's structure and dynamics, complementing experimental findings.

Q7: How do structural modifications of crotonyl chloride affect its reactivity?

A7: While limited SAR data is provided in the papers, we can infer some trends:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)